molecular formula C19H22N2O4 B5865760 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5865760
M. Wt: 342.4 g/mol
InChI Key: SNPLEUKTXZKLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as PB-22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in research studies related to the endocannabinoid system.

Mechanism of Action

3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors. It binds to the receptors and activates them, leading to downstream signaling pathways that result in various physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce analgesia, reduce inflammation, and modulate immune function. This compound has also been shown to have an appetite-stimulating effect, which could have potential applications in the treatment of anorexia and cachexia. Additionally, this compound has been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It has high potency and affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, this compound has a long half-life and is stable in biological matrices, which makes it suitable for pharmacokinetic and metabolism studies. However, this compound has some limitations as well. It has been shown to have cytotoxic effects in vitro, which could limit its use in certain types of research studies. Additionally, this compound is a Schedule I controlled substance in the United States, which could limit its availability for research purposes.

Future Directions

There are several future directions for research related to 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Additionally, this compound could be used to investigate the role of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and cancer. Another area of interest is the development of analytical methods for the detection and quantification of this compound in biological matrices. Finally, this compound could be used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 3,4-dimethoxybenzoic acid with 2-phenylbutanoyl chloride and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with oxalyl chloride and N,N-dimethylformamide dimethyl acetal to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has been used in various research studies related to the endocannabinoid system. It has been shown to bind with high affinity to the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. This compound has been used to investigate the role of the endocannabinoid system in pain modulation, appetite regulation, and immune function. Additionally, this compound has been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-15(13-8-6-5-7-9-13)19(22)25-21-18(20)14-10-11-16(23-2)17(12-14)24-3/h5-12,15H,4H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLEUKTXZKLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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